![molecular formula C20H23N3O B3724381 N~2~-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)-N~1~-(2-methylphenyl)glycinamide](/img/structure/B3724381.png)
N~2~-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)-N~1~-(2-methylphenyl)glycinamide
Übersicht
Beschreibung
N~2~-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)-N~1~-(2-methylphenyl)glycinamide, also known as Dihydro-β-erythroidine (DHβE), is a potent and selective antagonist of the nicotinic acetylcholine receptor (nAChR). This compound has been widely used in scientific research to investigate the role of nAChR in various physiological and pathological processes.
Wirkmechanismus
DHβE acts as a competitive antagonist of nAChR by binding to the receptor and preventing the binding of acetylcholine. This results in the inhibition of the downstream signaling pathways that are activated by nAChR activation. DHβE has been shown to be a selective antagonist of the α4β2 subtype of nAChR, which is the most abundant subtype in the brain.
Biochemical and Physiological Effects:
DHβE has been shown to have a number of biochemical and physiological effects. For example, DHβE has been shown to inhibit the release of dopamine in the brain, which is thought to be involved in the addictive properties of nicotine. DHβE has also been shown to inhibit the activity of the hippocampus, which is involved in learning and memory.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using DHβE in lab experiments is that it is a highly selective antagonist of nAChR. This allows researchers to investigate the specific effects of nAChR activation without the interference of other neurotransmitter systems. However, one limitation of using DHβE is that it is a relatively expensive compound, which can limit its use in large-scale experiments.
Zukünftige Richtungen
There are many future directions for research involving DHβE. One area of interest is the development of new nAChR antagonists that are more selective and potent than DHβE. Another area of interest is the investigation of the potential therapeutic applications of nAChR antagonists in the treatment of various diseases, including addiction, pain, and cognitive disorders. Finally, there is a need for further research to investigate the biochemical and physiological effects of DHβE and other nAChR antagonists in order to better understand the role of nAChR in various physiological and pathological processes.
Wissenschaftliche Forschungsanwendungen
DHβE has been used extensively in scientific research to investigate the role of nAChR in various physiological and pathological processes. For example, DHβE has been used to study the effects of nAChR on addiction, pain, and cognitive function. DHβE has also been used to investigate the potential therapeutic applications of nAChR antagonists in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and schizophrenia.
Eigenschaften
IUPAC Name |
2-[(3,3-dimethyl-2,4-dihydroisoquinolin-1-ylidene)amino]-N-(2-methylphenyl)acetamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O/c1-14-8-4-7-11-17(14)22-18(24)13-21-19-16-10-6-5-9-15(16)12-20(2,3)23-19/h4-11H,12-13H2,1-3H3,(H,21,23)(H,22,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWZYRXRHQMKJJX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CN=C2C3=CC=CC=C3CC(N2)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.